Merphos-d27
Description
Merphos-d27 is a labeled organophosphate pesticide primarily used in the agriculture industry. It is a specialty product often utilized in proteomics research applications. The molecular formula of this compound is C12D27PS3, and it has a molecular weight of 325.68 .
Properties
Molecular Formula |
C12H27PS3 |
|---|---|
Molecular Weight |
325.7 g/mol |
IUPAC Name |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfanyl)phosphane |
InChI |
InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI Key |
KLAPGAOQRZTCBI-DGRGSPICSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCSP(SCCCC)SCCCC |
Origin of Product |
United States |
Preparation Methods
The preparation of Merphos-d27 involves synthetic routes that typically include the reaction of tributyl phosphorotrithioite with deuterated reagents. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms into the compound. Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with a focus on maintaining high purity and yield .
Chemical Reactions Analysis
Merphos-d27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound into its oxidized form using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced form using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Merphos-d27 has several scientific research applications, including:
Chemistry: It is used as a labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: In biological research, this compound is used to study the effects of organophosphate pesticides on living organisms.
Medicine: Although not used for diagnostic or therapeutic purposes, this compound can be used in medical research to understand the toxicological effects of organophosphates.
Industry: In the agricultural industry, this compound is used as a pesticide to control pests and improve crop yields
Mechanism of Action
The mechanism of action of Merphos-d27 involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests. The molecular targets and pathways involved in this process are similar to those of other organophosphate pesticides .
Comparison with Similar Compounds
Merphos-d27 can be compared with other similar compounds such as:
Tributyl phosphorotrithioite: This compound shares a similar structure and function with this compound but does not contain deuterium atoms.
Phosphorotrithious acid, tributyl ester: Another similar compound with comparable chemical properties and applications.
Folex: A defoliant with a similar chemical structure used in agricultural applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in research applications where tracing and identification of reaction pathways are crucial .
Biological Activity
Merphos-d27 is a synthetic compound belonging to the class of meroterpenoids, which are known for their diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, including its mechanisms, effects, and potential applications based on various research findings.
Chemical Structure and Properties
This compound has the molecular formula and is classified under phosphorothioate compounds. Its structure contributes to its biological activity, particularly its interactions with cellular targets.
1. Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cells from tumors such as breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) with IC50 values ranging from 0.19 to 35.4 µM .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones measuring up to 11 mm . This suggests potential use in treating infections caused by resistant strains.
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production . This property positions this compound as a candidate for therapeutic applications in inflammatory diseases.
4. Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound, particularly in models of neurodegeneration. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting its potential utility in treating conditions like Alzheimer's disease .
Case Study 1: Cancer Treatment
In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that at concentrations above 10 µM, significant cell death was observed in MCF-7 and A549 cells, indicating its potential as an anti-cancer agent.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of this compound against common pathogens. The compound was found to inhibit growth in both gram-positive and gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.
Table: Summary of Biological Activities
| Activity Type | Effect | IC50/Zone of Inhibition |
|---|---|---|
| Cytotoxicity | Inhibition of cancer cell proliferation | 0.19 - 35.4 µM |
| Antimicrobial | Inhibition against MRSA | Zone of inhibition: 11 mm |
| Anti-inflammatory | Reduction in TNF-α levels | Not quantified |
| Neuroprotective | Protection against oxidative stress | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
